Cas no 937651-28-0 (a-(aminomethyl)-5-Thiazolemethanol)
a-(aminomethyl)-5-Thiazolemethanol Chemical and Physical Properties
Names and Identifiers
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- a-(aminomethyl)-5-Thiazolemethanol
- 5-Thiazolemethanol, -alpha--(aminomethyl)-
- 937651-28-0
- AKOS000321053
- 2-amino-1-(1,3-thiazol-5-yl)ethan-1-ol
- EN300-384160
- 2-amino-1-(thiazol-5-yl)ethanol
- CS-0458798
- 2-Amino-1-(thiazol-5-yl)ethan-1-ol
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- Inchi: 1S/C5H8N2OS/c6-1-4(8)5-2-7-3-9-5/h2-4,8H,1,6H2
- InChI Key: XEHFHMZPLZJUQB-UHFFFAOYSA-N
- SMILES: S1C=NC=C1C(CN)O
Computed Properties
- Exact Mass: 144.03573406g/mol
- Monoisotopic Mass: 144.03573406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 87.4Ų
a-(aminomethyl)-5-Thiazolemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-384160-0.05g |
2-amino-1-(1,3-thiazol-5-yl)ethan-1-ol |
937651-28-0 | 95% | 0.05g |
$768.0 | 2024-06-05 | |
| Enamine | EN300-384160-0.1g |
2-amino-1-(1,3-thiazol-5-yl)ethan-1-ol |
937651-28-0 | 95% | 0.1g |
$804.0 | 2024-06-05 | |
| Enamine | EN300-384160-0.25g |
2-amino-1-(1,3-thiazol-5-yl)ethan-1-ol |
937651-28-0 | 95% | 0.25g |
$840.0 | 2024-06-05 | |
| Enamine | EN300-384160-0.5g |
2-amino-1-(1,3-thiazol-5-yl)ethan-1-ol |
937651-28-0 | 95% | 0.5g |
$877.0 | 2024-06-05 | |
| Enamine | EN300-384160-1.0g |
2-amino-1-(1,3-thiazol-5-yl)ethan-1-ol |
937651-28-0 | 95% | 1.0g |
$914.0 | 2024-06-05 | |
| Enamine | EN300-384160-2.5g |
2-amino-1-(1,3-thiazol-5-yl)ethan-1-ol |
937651-28-0 | 95% | 2.5g |
$1791.0 | 2024-06-05 | |
| Enamine | EN300-384160-5.0g |
2-amino-1-(1,3-thiazol-5-yl)ethan-1-ol |
937651-28-0 | 95% | 5.0g |
$2650.0 | 2024-06-05 | |
| Enamine | EN300-384160-10.0g |
2-amino-1-(1,3-thiazol-5-yl)ethan-1-ol |
937651-28-0 | 95% | 10.0g |
$3929.0 | 2024-06-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529465-25mg |
2-Amino-1-(thiazol-5-yl)ethan-1-ol |
937651-28-0 | 98% | 25mg |
¥2488.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529465-50mg |
2-Amino-1-(thiazol-5-yl)ethan-1-ol |
937651-28-0 | 98% | 50mg |
¥2815.00 | 2024-04-24 |
a-(aminomethyl)-5-Thiazolemethanol Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on a-(aminomethyl)-5-Thiazolemethanol
Introduction to a-(aminomethyl)-5-Thiazolemethanol (CAS No. 937651-28-0)
a-(aminomethyl)-5-Thiazolemethanol, with the chemical formula C₆H₉N₃OS, is a heterocyclic compound featuring a thiazole core linked to an aminomethyl group. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework, which positions it as a promising candidate for drug discovery and development. The presence of both nitrogen and sulfur atoms in its structure imparts unique reactivity and biological potential, making it a subject of intense research interest.
The CAS No. 937651-28-0 identifier is a unique numerical code assigned to this specific chemical entity, ensuring precise identification and differentiation from other compounds with similar properties. This standardized nomenclature is essential for regulatory compliance, literature referencing, and laboratory documentation, facilitating seamless communication among researchers and industry professionals.
a-(aminomethyl)-5-Thiazolemethanol belongs to the broader class of thiazole derivatives, which have been extensively studied for their pharmacological properties. Thiazole scaffolds are ubiquitous in nature and synthetic chemistry, often serving as key structural motifs in bioactive molecules. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of a-(aminomethyl)-5-Thiazolemethanol with various biological targets. These studies suggest that the compound exhibits potential inhibitory activity against several enzymes implicated in inflammatory and infectious diseases. The aminomethyl group, in particular, serves as a versatile handle for further derivatization, allowing chemists to modulate the compound’s pharmacokinetic and pharmacodynamic properties.
In the realm of drug discovery, a-(aminomethyl)-5-Thiazolemethanol has been explored as a precursor for synthesizing more complex molecules with enhanced biological activity. For instance, its incorporation into peptidomimetics has shown promise in targeting protein-protein interactions relevant to cancer and neurodegenerative disorders. The thiazole ring itself is known to exhibit antimicrobial and anti-inflammatory properties, further reinforcing the compound’s therapeutic potential.
The synthesis of a-(aminomethyl)-5-Thiazolemethanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between thiazole derivatives and appropriate aminoalkylating agents. Advances in green chemistry have also led to the development of more sustainable methodologies for producing this compound, minimizing waste generation and energy consumption.
From a regulatory perspective, a-(aminomethyl)-5-Thiazolemethanol (CAS No. 937651-28-0) must comply with international standards set by agencies such as the International Union of Pure and Applied Chemistry (IUPAC) and the U.S. Food and Drug Administration (FDA). These guidelines ensure that the compound is accurately characterized, safely handled, and appropriately documented for commercial distribution. Compliance with these regulations is critical for ensuring the reproducibility of research findings and the safety of potential therapeutic applications.
Current research efforts are focused on expanding the chemical space explored by a-(aminomethyl)-5-Thiazolemethanol through structural analogs and functional derivatives. By leveraging modern synthetic techniques such as transition-metal-catalyzed cross-coupling reactions, chemists can introduce diverse substituents into the thiazole core, thereby tailoring its biological profile for specific therapeutic applications. Such endeavors are supported by high-throughput screening platforms that enable rapid assessment of large libraries of compounds for their biological efficacy.
The role of a-(aminomethyl)-5-Thiazolemethanol in drug development is further underscored by its potential as an intermediate in producing prodrugs—compounds that undergo metabolic conversion into active therapeutic agents within the body. This approach can enhance drug solubility, improve tissue penetration, or extend pharmacological duration, all of which are critical factors in optimizing drug performance.
In conclusion,a-(aminomethyl)-5-Thiazolemethanol (CAS No. 937651-28-0) represents a compelling chemical entity with significant untapped potential in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic methodologies and computational biology, position it as a cornerstone molecule for future drug discovery initiatives. As scientists continue to unravel its biological significance,a-(aminomethyl)-5-Thiazolemethanol is poised to play an increasingly important role in developing innovative treatments for human diseases.
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